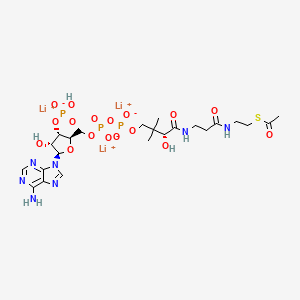
Acetyl coenzyme A lithium salt
描述
Acetyl coenzyme A lithium salt is a derivative of acetyl coenzyme A, a crucial molecule in metabolism. It serves as an essential cofactor in enzymatic acetyl transfer reactions. Acetyl coenzyme A is involved in various biochemical pathways, including the citric acid cycle (Krebs cycle), lipid biosynthesis, and the synthesis of the neurotransmitter acetylcholine .
作用机制
Target of Action
Acetyl coenzyme A lithium salt, also known as Acetyl coenzyme A trilithium salt, is a central metabolite that plays a crucial role in various cellular mechanisms . Its primary targets include pyruvate carboxylase , which it positively regulates , and histone acetylases (HAT) . It also serves as the sole donor of acetyl groups for post-translational acetylation reactions of proteins .
Mode of Action
The compound interacts with its targets by providing acetyl groups. In the transfer reaction by Acetyl CoA of the C2 acetyl fragment, either the carboxyl group or the methyl group may react (electrophilic vs. nucleophilic reaction, respectively) . This interaction results in the acetylation of target proteins, influencing their function and activity.
Biochemical Pathways
This compound is involved in several biochemical pathways. It is the starting compound for the citric acid cycle (also known as Kreb’s cycle) . It is also a key precursor in lipid biosynthesis , and the source of all fatty acid carbons . Moreover, it is a precursor to fatty acids, steroids, and other naturally occurring compounds, such as terpenes and acetogenins present in plants .
Pharmacokinetics
The compound is soluble in water at 100 mg/mL . It is generally stable in neutral and moderately acidic solutions . It hydrolyzes in strong acid, and more rapidly in alkaline solutions . These properties influence its bioavailability and stability in different physiological environments.
Result of Action
The action of this compound has significant molecular and cellular effects. It serves as an essential cofactor in enzymatic acetyl transfer reactions . It is also a precursor of the neurotransmitter acetylcholine . By influencing the acetylation profile of several proteins, including histones, it controls key cellular processes .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. It is suggested to store this product at –20 °C, under desiccator conditions, as this product is moisture-sensitive . Its stability is also pH-dependent, being stable in neutral and moderately acidic solutions, but hydrolyzing in strong acid and alkaline solutions .
生化分析
Biochemical Properties
Acetyl coenzyme A lithium salt plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is the starting compound for the citric acid cycle (Kreb′s cycle) . It is also a key precursor in lipid biosynthesis, and the source of all fatty acid carbons . Moreover, this compound positively regulates the activity of pyruvate carboxylase .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is a precursor of the neurotransmitter acetylcholine .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It participates in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Histone acetylases (HAT) use this compound as the donor for the acetyl group used in the post-translational acetylation reactions of histone and non-histone proteins .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. It has been reported to be stable for at least 6 months at -20°C . This compound hydrolyzes in strong acid, and hydrolyzes more rapidly in alkaline solutions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids .
Subcellular Localization
It is known that the subcellular fluxes of this compound are tightly regulated .
准备方法
Synthetic Routes and Reaction Conditions: Acetyl coenzyme A lithium salt is typically prepared enzymatically by reacting coenzyme A with acetyl phosphate and phosphotransacetylase. The product is then purified using ion exchange chromatography .
Industrial Production Methods: In industrial settings, the production of this compound involves the enzymatic synthesis mentioned above, followed by large-scale purification processes to ensure high purity and yield. The compound is stored under desiccated conditions at -20°C to maintain its stability .
化学反应分析
Types of Reactions: Acetyl coenzyme A lithium salt undergoes various types of reactions, including:
Oxidation: Involved in the oxidative decarboxylation of pyruvate in mitochondria.
Reduction: Participates in the reduction of long-chain fatty acids.
Substitution: Acts as a donor of acetyl groups in enzymatic acetyl transfer reactions.
Common Reagents and Conditions:
Oxidation: Requires enzymes such as pyruvate dehydrogenase.
Reduction: Involves enzymes like fatty acid synthase.
Substitution: Utilizes histone acetylases (HAT) as the enzyme for acetyl group transfer.
Major Products Formed:
Oxidation: Produces acetyl coenzyme A from pyruvate.
Reduction: Generates long-chain fatty acids.
Substitution: Results in acetylated histones and non-histone proteins.
科学研究应用
Acetyl coenzyme A lithium salt has a wide range of applications in scientific research:
Chemistry: Used as a cofactor in various enzymatic reactions.
Biology: Plays a crucial role in metabolic pathways, including the citric acid cycle and lipid biosynthesis.
Medicine: Involved in the synthesis of neurotransmitters like acetylcholine, which is essential for nerve function.
Industry: Utilized in the production of fatty acids and other biochemical compounds.
相似化合物的比较
- Acetyl coenzyme A trisodium salt
- Acetyl coenzyme A disodium salt
- Acetyl coenzyme A potassium salt
Comparison: Acetyl coenzyme A lithium salt is unique due to its specific lithium ion, which may influence its solubility and stability compared to other salts like trisodium or disodium variants. The lithium salt form is often preferred in certain biochemical applications due to its distinct properties .
属性
IUPAC Name |
trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N7O17P3S.3Li/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;;;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);;;/q;3*+1/p-3/t13-,16-,17-,18+,22-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRFBNATWBKIQU-JHJDYNLLSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35Li3N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585056 | |
| Record name | trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75520-41-1, 32140-51-5 | |
| Record name | Acetylcoenzyme A, trilithium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075520411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetylcoenzyme A, trilithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYL COENZYME A LITHIUM SALT | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B3021459.png)
![2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B3021464.png)


![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B3021469.png)








